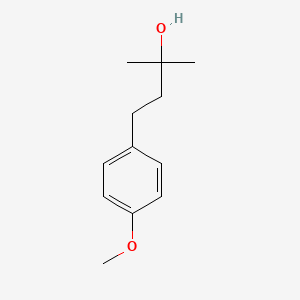
4-(4-Methoxyphenyl)-2-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methoxyphenol”, also known as Mequinol or MeHQ, is an organic compound with the formula CH3OC6H4OH. It is a phenol with a methoxy group in the para position . It is used in dermatology and organic chemistry .
Synthesis Analysis
There are several methods to synthesize compounds similar to “4-(4-Methoxyphenyl)-2-methylbutan-2-ol”. For example, the synthesis of a 2,4-diaryl 1,2,3,4-tetrahydroquinoline derivative was performed via the “one-pot” three-component imino Diels–Alder reaction catalyzed by Cu (OTf) 2 .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as X-ray powder diffraction and density functional theory (DFT) .
Chemical Reactions Analysis
Carboxylic acids, which are structurally similar to “this compound”, can react with all bases, both organic and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-2-methylbutan-2-ol involves binding to the CB1 and CB2 receptors in the brain. This leads to the activation of the endocannabinoid system, which is involved in regulating various physiological processes such as pain perception, appetite, and mood. The activation of the CB1 receptor is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is responsible for the rewarding effects of drugs of abuse. It has also been shown to decrease the release of GABA, which is involved in regulating anxiety and stress. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Methoxyphenyl)-2-methylbutan-2-ol has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize and has a long shelf-life. However, this compound has several limitations as well. It is known to have potent psychoactive effects, which can make it difficult to use in certain experiments. It is also a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids.
Orientations Futures
There are several future directions for the study of 4-(4-Methoxyphenyl)-2-methylbutan-2-ol. One potential application is in the development of new drugs for the treatment of inflammatory diseases. This compound has been shown to have anti-inflammatory effects, and further research in this area could lead to the development of new drugs with improved efficacy and safety profiles. Another potential application is in the study of the endocannabinoid system and its role in various physiological and pathological processes. Further research in this area could lead to a better understanding of the endocannabinoid system and the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-(4-Methoxyphenyl)-2-methylbutan-2-ol involves the reaction between 5-fluoro-ADB and 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism and yields this compound as the final product. The synthesis process has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-2-methylbutan-2-ol has been extensively studied for its potential applications in scientific research. It has been shown to have high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This makes this compound a useful tool for studying the endocannabinoid system and its role in various physiological and pathological processes.
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,13)9-8-10-4-6-11(14-3)7-5-10/h4-7,13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXANWNMSNYRJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14305-29-4 |
Source


|
| Record name | 4-(4-Methoxyphenyl)-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

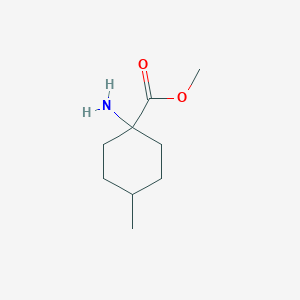
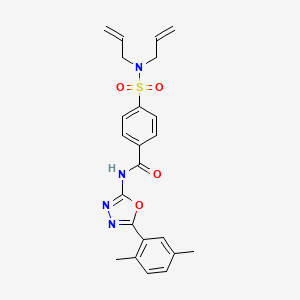
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)
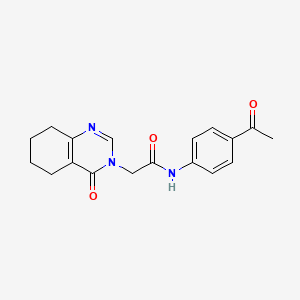
![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2939216.png)
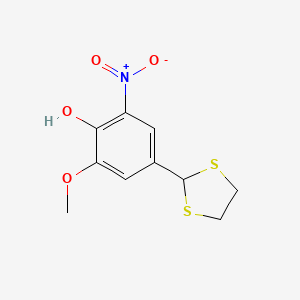

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2939222.png)
![[2-(3,4-Difluorophenoxy)phenyl]methanol](/img/structure/B2939223.png)


![2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2939230.png)
![N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2939231.png)
